2-(5-Chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine 2-(5-Chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Brand Name: Vulcanchem
CAS No.: 384355-84-4
VCID: VC0382795
InChI: InChI=1S/C19H16ClNO/c1-13-6-8-15(20)10-18(13)21-11-17-16-5-3-2-4-14(16)7-9-19(17)22-12-21/h2-10H,11-12H2,1H3
SMILES: CC1=C(C=C(C=C1)Cl)N2CC3=C(C=CC4=CC=CC=C34)OC2
Molecular Formula: C19H16ClNO
Molecular Weight: 309.8g/mol

2-(5-Chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

CAS No.: 384355-84-4

Main Products

VCID: VC0382795

Molecular Formula: C19H16ClNO

Molecular Weight: 309.8g/mol

2-(5-Chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine - 384355-84-4

CAS No. 384355-84-4
Product Name 2-(5-Chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Molecular Formula C19H16ClNO
Molecular Weight 309.8g/mol
IUPAC Name 2-(5-chloro-2-methylphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine
Standard InChI InChI=1S/C19H16ClNO/c1-13-6-8-15(20)10-18(13)21-11-17-16-5-3-2-4-14(16)7-9-19(17)22-12-21/h2-10H,11-12H2,1H3
Standard InChIKey PJJBAHSKUXMZCB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)N2CC3=C(C=CC4=CC=CC=C34)OC2
Canonical SMILES CC1=C(C=C(C=C1)Cl)N2CC3=C(C=CC4=CC=CC=C34)OC2
PubChem Compound 715259
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator